molecular formula C16H14N2O2 B11852319 N-(1-Oxo-3-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)formamide CAS No. 62147-67-5

N-(1-Oxo-3-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)formamide

Cat. No.: B11852319
CAS No.: 62147-67-5
M. Wt: 266.29 g/mol
InChI Key: BTTORRLWBHIREW-UHFFFAOYSA-N
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Description

N-(1-Oxo-3-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)formamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Oxo-3-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)formamide typically involves the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.

    Formylation: The final step involves the formylation of the amine group to form the formamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-Oxo-3-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The formamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Oxo-3-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)formamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Oxo-3-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide: Similar structure with an acetamide group instead of a formamide group.

    N-(1-Oxo-3-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)benzamide: Contains a benzamide group instead of a formamide group.

Uniqueness

N-(1-Oxo-3-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)formamide is unique due to its specific formamide functional group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

62147-67-5

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

N-(1-oxo-3-phenyl-3,4-dihydroisoquinolin-2-yl)formamide

InChI

InChI=1S/C16H14N2O2/c19-11-17-18-15(12-6-2-1-3-7-12)10-13-8-4-5-9-14(13)16(18)20/h1-9,11,15H,10H2,(H,17,19)

InChI Key

BTTORRLWBHIREW-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C(=O)C2=CC=CC=C21)NC=O)C3=CC=CC=C3

Origin of Product

United States

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